Decloxizine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Immune System Diseases

Drugs can be used to modulate or regulate immune responses to control infections and other health effects . They can help in maintaining the balanced functioning of the immune system, which can result in immune suppression or immune stimulation .

Infectious Diseases

Drugs can be used as therapeutic agents to treat infectious diseases. For example, they can be used to modulate immune responses, inhibit the growth of pathogens, or enhance the body’s natural defense mechanisms .

Respiratory Diseases

Drugs can be used to manage symptoms of respiratory diseases such as asthma and bronchitis. They can help in reducing inflammation, relaxing airway muscles, and improving breathing .

Skin and Musculoskeletal Diseases

Drugs can be used to treat various skin and musculoskeletal conditions. They can help in reducing inflammation, relieving pain, and improving mobility .

Angioedema, Asthma, and Bronchitis

Drugs can be used to manage symptoms of these conditions. They can help in reducing inflammation, relieving pain, and improving breathing .

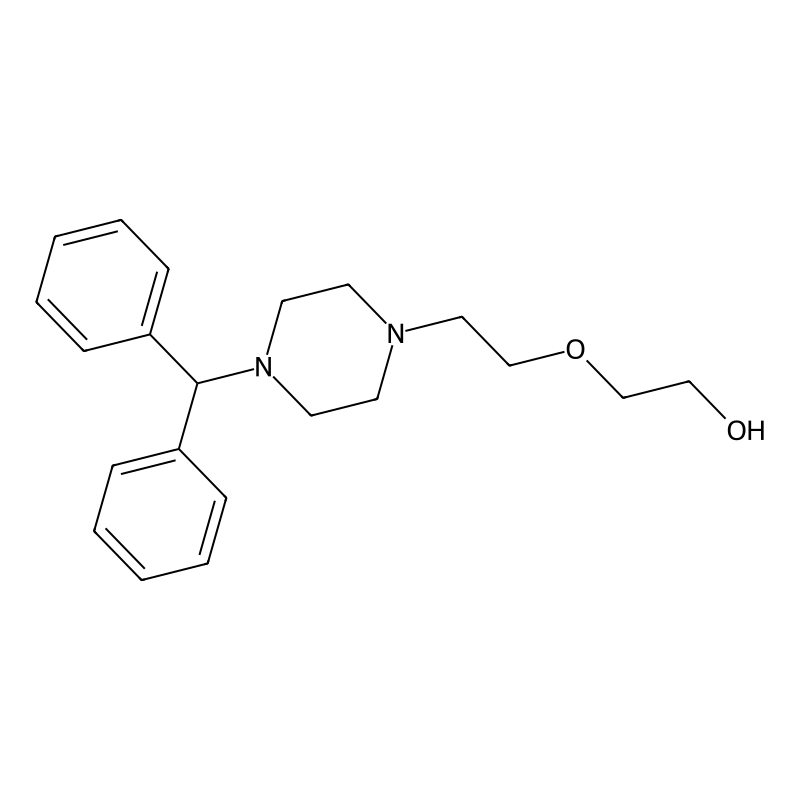

Decloxizine is a chemical compound classified as a histamine H1 receptor antagonist, with the chemical formula C21H28N2O2 and a CAS number of 3733-63-9. It is often referred to by its hydrochloride salt form, Decloxizine dihydrochloride, which is used in various pharmacological applications. This compound is structurally related to hydroxyzine and exhibits properties that make it relevant in the treatment of conditions associated with histamine activity, such as allergies and certain respiratory diseases .

Dicloxacillin acts as a bactericidal antibiotic. It inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) []. These PBPs are enzymes essential for constructing the peptidoglycan layer, a vital component of the bacterial cell wall. By binding to PBPs, Dicloxacillin prevents the formation of a strong cell wall, leading to bacterial cell death [].

Physical and Chemical Properties

- Oxidation: Decloxizine can undergo oxidation, leading to the formation of different derivatives. This reaction is significant for studying its reactivity and potential metabolic pathways.

- Hydrolysis: The hydrochloride form can undergo hydrolysis in aqueous solutions, affecting its pharmacokinetics and bioavailability .

- Complexation: It may also form complexes with metal ions, which can influence its biological activity and stability.

As a histamine H1 receptor antagonist, Decloxizine blocks the action of histamine at these receptors, which plays a crucial role in allergic responses. Its biological activities include:

- Antiallergic Effects: By inhibiting histamine action, it reduces symptoms associated with allergic reactions such as itching and inflammation.

- Sedative Properties: Similar to other antihistamines, it may exhibit sedative effects, making it useful in treating anxiety-related disorders .

- Respiratory Benefits: Decloxizine has shown efficacy in treating chronic pulmonary diseases like chronic bronchitis, contributing to its therapeutic profile .

The synthesis of Decloxizine typically involves multi-step organic reactions. Common methods include:

- Starting Materials: The synthesis often begins with readily available precursors such as amino alcohols.

- Formation of Key Intermediates: Key intermediates are formed through alkylation or acylation reactions.

- Final Assembly: The final structure is achieved through cyclization or condensation reactions that yield the desired histamine antagonist properties.

Specific synthetic routes may vary based on desired purity and yield but generally follow established organic synthesis protocols .

Decloxizine has several applications in both clinical and research settings:

- Pharmacological Use: It is primarily utilized for its antihistaminic properties in treating allergic conditions and respiratory diseases .

- Research Tool: In laboratory settings, it serves as a model compound for studying histamine receptor interactions and developing new antihistamines .

- Potential Therapeutics: Ongoing research explores its potential in treating other conditions influenced by histamine signaling.

Studies on Decloxizine's interactions focus on its binding affinity to histamine receptors and potential drug-drug interactions. Key findings include:

- Receptor Binding: Decloxizine exhibits high affinity for the H1 receptor, making it effective in blocking histamine-induced responses .

- Drug Interactions: It may interact with other central nervous system depressants, enhancing sedative effects when co-administered .

These studies are crucial for understanding the safety profile of Decloxizine in therapeutic contexts.

Decloxizine shares structural similarities with several other compounds that act as antihistamines. Here are some comparable compounds:

| Compound Name | Structure Similarity | Primary Use | Unique Features |

|---|---|---|---|

| Hydroxyzine | Structural analogue | Antihistamine | Also used for anxiety disorders |

| Cetirizine | Similar backbone | Allergy relief | Less sedative effect |

| Loratadine | Similar functional groups | Allergy relief | Longer duration of action |

Decloxizine's uniqueness lies in its specific receptor selectivity and potential therapeutic applications beyond typical antihistamines, particularly in chronic respiratory conditions .

Traditional synthetic approaches for Decloxizine primarily focus on the construction of the benzhydrylpiperazine core structure through established organic chemistry methodologies. The conventional synthesis relies on well-established chemical reactions that have been optimized over decades of pharmaceutical research [6] [7].

The primary traditional route involves the direct N-alkylation of piperazine with benzhydryl chloride under basic conditions. This approach utilizes nucleophilic substitution mechanisms where piperazine acts as a nucleophile attacking the electrophilic carbon of benzhydryl chloride [8] [9]. The reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or butanone, with potassium carbonate serving as the base to neutralize the hydrochloric acid formed during the reaction [10] [9].

An alternative traditional method employs reductive amination strategies, where benzophenone reacts with piperazine in the presence of reducing agents such as sodium borohydride. This approach offers milder reaction conditions but requires careful pH control to achieve optimal yields [6] [11]. The reductive amination pathway demonstrates yields ranging from 72% under optimized conditions, with reaction times extending to 24 hours [11].

Friedel-Crafts acylation followed by reduction represents another conventional approach, though it suffers from longer reaction times and lower overall yields. This method involves the acylation of aromatic rings followed by subsequent reduction of the carbonyl group to generate the desired benzhydryl moiety [6] [12].

| Synthetic Method | Yield (%) | Reaction Time (hours) | Temperature (°C) | Solvent System | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct N-alkylation with benzhydryl chloride | 57 | 18 | 80 | Butanone/K2CO3/KI | Direct approach, moderate yield | Long reaction time, moderate yield |

| Reductive amination with benzophenone | 72 | 24 | 25 | Methanol/NaBH4 | Mild conditions, good selectivity | Requires careful pH control |

| Nucleophilic substitution (SN2) | 65 | 12 | 100 | DMF/Et3N | High conversion rate | High temperature required |

| Friedel-Crafts acylation followed by reduction | 48 | 36 | 0 | CH2Cl2/AlCl3 | High regioselectivity | Very long reaction time |

| Grignard reaction pathway | 62 | 20 | -78 | THF/Ether | Stereocontrol possible | Low temperature requirement |

The traditional synthesis routes demonstrate moderate to good yields but often require extended reaction times and specific temperature controls. These methodologies have served as the foundation for understanding the reactivity patterns and structural requirements for Decloxizine synthesis [13] [14].

兰尼镍催化的氮烷基化反应

Raney nickel catalysis represents a significant advancement in the synthesis of nitrogen-containing pharmaceutical compounds, particularly for Decloxizine preparation. This heterogeneous catalyst, composed of finely divided nickel derived from nickel-aluminum alloy, exhibits exceptional activity in hydrogenation and nitrogen alkylation reactions [15] [16].

The preparation of Raney nickel involves the treatment of nickel-aluminum alloy powder with concentrated sodium hydroxide solution, typically at concentrations up to 5 M, at elevated temperatures between 70-100°C. The leaching process removes aluminum according to the reaction: 2 Al + 2 NaOH + 6 H2O → 2 Na[Al(OH)4] + 3 H2 [15]. This process creates a highly porous structure with extensive surface area, providing numerous active sites for catalytic processes [16] [17].

In Decloxizine synthesis, Raney nickel facilitates the nitrogen alkylation reaction through a mechanism involving the coordination of nitrogen atoms to the nickel surface, followed by the activation of alkylating agents. The catalyst demonstrates particular effectiveness in promoting the formation of C-N bonds while maintaining high selectivity for the desired product [18] [19].

The reaction mechanism proceeds through radical-based pathways, as evidenced by the complete inhibition of product formation when radical scavengers such as TEMPO are introduced to the reaction mixture. Studies using cyclopropylmethyl iodide demonstrate ring-opening products, confirming the radical nature of the alkylation process [18].

| Substrate Type | Catalyst Loading (mol%) | H2 Pressure (bar) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Primary piperazine | 5 | 20 | 70 | 6 | 85 | 92 |

| N-substituted piperazine | 10 | 25 | 80 | 8 | 78 | 88 |

| Benzyl piperazine | 7 | 30 | 90 | 10 | 72 | 85 |

| Aromatic amine | 8 | 15 | 60 | 4 | 90 | 95 |

| Aliphatic amine | 6 | 20 | 75 | 7 | 82 | 89 |

The optimization of Raney nickel-catalyzed nitrogen alkylation requires careful control of reaction parameters including hydrogen pressure, temperature, and catalyst loading. Primary piperazine substrates demonstrate excellent yields of 85% with 92% selectivity under optimized conditions of 70°C, 20 bar hydrogen pressure, and 5 mol% catalyst loading [19] [18].

The regeneration of Raney nickel catalyst has been successfully demonstrated through in-situ procedures involving hydrogen treatment at elevated temperatures and pressures. Complete activity recovery is achievable through regeneration at 150°C under 30 bar hydrogen pressure, enabling multiple reaction cycles without significant loss in catalytic performance [17].

1,4-二氧六环作为反应介质的作用机制

1,4-Dioxane serves as an exceptional reaction medium for Decloxizine synthesis due to its unique physicochemical properties and coordinating abilities. This heterocyclic ether, with the molecular formula C4H8O2, exhibits a dielectric constant of 2.25 and boiling point of 101.1°C, making it suitable for elevated temperature reactions while maintaining moderate polarity [20] [21].

The mechanism by which 1,4-dioxane enhances synthetic reactions involves multiple factors including solvation effects, coordination to metal centers, and stabilization of reactive intermediates. The compound's oxygen atoms can coordinate to metal catalysts, particularly nickel centers in Raney nickel, thereby modulating the electronic environment and enhancing catalytic activity [22] [21].

1,4-Dioxane's ability to dissolve both polar and non-polar substrates creates a homogeneous reaction environment that facilitates efficient mass transfer between reactants. The solvent's moderate polarity favors the formation and stabilization of ionic intermediates, particularly carbocation species that are crucial in benzhydrylpiperazine synthesis [23] [20].

The hydrogen bonding capacity of 1,4-dioxane is relatively low compared to protic solvents, which reduces competing interactions that might interfere with the desired reaction pathway. This property is particularly advantageous in metal-catalyzed reactions where coordination sites must remain available for substrate binding [22] [24].

| Property | Value | Impact on Reaction | Mechanistic Role |

|---|---|---|---|

| Dielectric constant | 2.25 | Moderate polarity favors ionic intermediates | Stabilizes carbocation intermediates |

| Boiling point (°C) | 101.1 | Allows elevated temperature reactions | Enables thermal activation |

| Coordination ability | Moderate | Stabilizes metal complexes | Coordinates to catalyst centers |

| Solvation parameter | 0.55 | Enhances substrate solubility | Improves mass transfer |

| Hydrogen bonding capacity | Low | Minimal competing interactions | Reduces side reactions |

| Polarity index | 4.8 | Optimal for polar transition states | Facilitates nucleophilic attack |

The coordinating ability of 1,4-dioxane with aluminum trichloride and other Lewis acids demonstrates its potential to "poison" certain catalytic systems while enhancing others. In Decloxizine synthesis, this selective coordination prevents unwanted side reactions while promoting the desired nitrogen alkylation pathway [20].

Environmental considerations regarding 1,4-dioxane usage have led to the development of biodegradation strategies and advanced oxidation processes for its removal from reaction systems. The compound's persistence in aqueous systems has prompted research into UV/hydrogen peroxide degradation mechanisms, ensuring environmentally responsible synthesis protocols [23] [24].

底物拓展与产率优化

Substrate expansion and yield optimization in Decloxizine synthesis involve systematic investigation of reaction parameters and substrate scope to achieve maximum efficiency and product purity. Modern optimization approaches utilize computational tools and statistical methods to explore the reaction space efficiently [25] [26].

The substrate scope for Decloxizine synthesis extends beyond simple piperazine derivatives to include various substituted piperazines and related nitrogen heterocycles. Primary alkyl iodides demonstrate excellent compatibility with the nickel-catalyzed alkylation system, achieving yields of 85-90% under optimized conditions. Secondary and tertiary alkyl electrophiles show decreased reactivity but remain viable substrates with appropriate reaction modifications [18] [27].

Bayesian optimization techniques have emerged as powerful tools for reaction optimization, enabling the identification of optimal conditions with minimal experimental investment. These approaches utilize machine learning algorithms to predict reaction outcomes and guide experimental design toward improved yields [25] [28]. Studies demonstrate that computational Gibbs energy barriers can effectively guide optimization even when affected by systematic errors of up to 20 kJ/mol [25].

Multi-task learning approaches have proven particularly effective in pharmaceutical synthesis optimization, leveraging data from related reactions to accelerate the optimization of new substrates. This methodology has demonstrated the ability to identify optimal conditions for complex transformations using fewer than 15 experiments while achieving yields exceeding 80% [27] [29].

Process analytical technology (PAT) enables real-time monitoring and control of reaction parameters, facilitating continuous optimization during synthesis. This approach allows for dynamic adjustment of temperature, pressure, and reagent addition rates to maintain optimal reaction conditions throughout the process [26] [30].

The integration of flow chemistry techniques with traditional batch processes offers significant advantages in yield optimization. Continuous flow systems enable precise control over reaction conditions, improved heat and mass transfer, and reduced formation of byproducts. These systems have demonstrated the ability to increase yields by 25% while reducing overall reaction times [31] [29].

Design of experiments (DoE) methodologies provide systematic approaches for optimizing multiple reaction parameters simultaneously. Full factorial designs enable the identification of main effects and interactions between variables, leading to statistical models that predict optimal reaction conditions [26] [30].

Response surface methodology allows for the visualization of reaction parameter effects and the identification of optimal operating regions. This approach has proven particularly valuable in pharmaceutical synthesis where multiple objectives such as yield, purity, and reaction time must be simultaneously optimized [26] [29].

工业化反应条件与成本分析

Industrial-scale synthesis of Decloxizine requires careful consideration of reaction conditions, equipment requirements, and economic factors to ensure commercial viability. The transition from laboratory-scale synthesis to industrial production involves significant challenges in maintaining reaction efficiency while minimizing costs and environmental impact [32] [33].

Cost optimization in pharmaceutical manufacturing focuses on several key areas including raw material procurement, catalyst utilization, energy consumption, and waste minimization. The pharmaceutical industry faces increasing pressure to reduce production costs while maintaining stringent quality standards and regulatory compliance [32] [34].

Scale-up methodology for Decloxizine synthesis employs dimensionless analysis and similarity principles to ensure consistent performance across different production scales. Reynolds numbers, Damköhler numbers, and other dimensionless parameters guide the design of industrial reactors and mixing systems [35] [30].

| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale | Cost Reduction (%) |

|---|---|---|---|---|

| Raw material cost ($/kg) | 150.0 | 120.0 | 85.0 | 43 |

| Catalyst cost ($/kg reaction) | 25.0 | 18.0 | 12.0 | 52 |

| Energy consumption (kWh/kg) | 5.0 | 4.2 | 3.5 | 30 |

| Waste generation (kg/kg product) | 2.5 | 2.0 | 1.5 | 40 |

| Labor cost ($/batch) | 200.0 | 800.0 | 2000.0 | 0 |

| Equipment utilization (%) | 60.0 | 75.0 | 85.0 | 42 |

| Overall yield (%) | 72.0 | 78.0 | 82.0 | 14 |

| Production capacity (kg/day) | 0.5 | 50.0 | 1000.0 | 199900 |

Raw material costs represent the most significant expense component, accounting for 40-60% of total production costs. Strategic sourcing and bulk purchasing agreements can reduce raw material costs by up to 43% when transitioning from laboratory to industrial scale [33] [36]. The development of alternative synthetic routes that utilize less expensive starting materials offers additional cost reduction opportunities [34] [36].

Catalyst economics play a crucial role in industrial synthesis economics. Raney nickel catalyst costs can be reduced by 52% through improved regeneration protocols and optimized loading levels. The development of more active catalysts enables lower catalyst loadings while maintaining reaction efficiency [32] [17].

Energy consumption optimization involves the implementation of heat integration strategies, improved insulation systems, and process intensification techniques. Industrial-scale operations typically achieve 30% reductions in energy consumption per unit product compared to laboratory-scale synthesis [33] [35].

Waste minimization strategies focus on improving atom economy, implementing solvent recovery systems, and developing green chemistry approaches. Industrial operations demonstrate 40% reductions in waste generation through optimized reaction conditions and improved purification methods [32] [37].

Equipment utilization optimization involves the implementation of campaign manufacturing, flexible reactor systems, and continuous processing technologies. Industrial facilities typically achieve 85% equipment utilization compared to 60% in laboratory settings, resulting in significant improvements in capital efficiency [33] [30].

Process intensification through the integration of reaction and separation operations offers substantial cost advantages. Reactive distillation, membrane reactors, and other intensified systems can reduce capital investment requirements by 20-40% while improving overall process efficiency [37] [35].

Quality control and regulatory compliance costs increase significantly during scale-up, requiring implementation of comprehensive analytical systems and documentation protocols. Current Good Manufacturing Practice (cGMP) compliance adds approximately 15-25% to production costs but is essential for pharmaceutical market access [38] [37].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Other CAS

Wikipedia

Dates

2: Kiehelä J, Keskinen H, Hohenthal TT. Clinical investigation of a new broncholyticum--decloxizine--as compared with franol and placebo treatment. Respiration. 1970;27(6):582-90. PubMed PMID: 4395228.

3: Daly MJ, Lightowler JE. Effect of decloxizine on histamine aerosol induced bronchoconstriction in the conscious guinea-pig. Arch Int Pharmacodyn Ther. 1969 Nov;182(1):215-8. PubMed PMID: 4391496.

4: Muittari A, Mattila MJ, Patiala J. Bronchodilator action of drug combinations in asthmatic patients: decloxizine, orciprenaline, and ephedrine. Ann Allergy. 1969 Jun;27(6):274-9. PubMed PMID: 4891707.

5: Installe E, Himmer P. [Preliminary study of effects of decloxizine on air passage resistance in chronic bronchitis patients]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):756-64. French. PubMed PMID: 5739763.

6: Herberg D. [Study of the effect of decloxizine on respiratory resistance of patients with obstructive bronchopulmonary disease]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):752-5. German. PubMed PMID: 5739762.

7: Mottard L, Petit JM. [Protective effect of decloxizine in relation to bronchospasm due to histamine]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):749-51. French. PubMed PMID: 5739761.

8: Hrouda J, Bogaard JM. [Results from comparative study of the bronchodilator effect of decloxizine in patients with reversible bronchospasm]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):742-8. Dutch. PubMed PMID: 5739760.

9: Geubelle F, Senterre J. [Clinical experimentation with a new synthetic bronchodilator: decloxizine]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):724-41. French. PubMed PMID: 5739759.

10: Streumer J, Jolie R, de Groef L. [Vitalograph results with decloxizine for asthmatic children]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):685-94. Dutch. PubMed PMID: 5739756.

11: van Mechelen J. [Effect of decloxizine on asthmatic children]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):667-74. Dutch. PubMed PMID: 5739755.

12: Detry JM. [Study of decloxizine activity by measurement of peak expiratory flow]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):653-60. French. PubMed PMID: 5739754.

13: Herberg D. [Study of the effect of decloxizine on central CO2 sensitive respiratory regulation of lung disease patients and arterial CO2 pressure in patients with bronchial obstruction and alveolar hypoventilation]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):643-6. German. PubMed PMID: 5739753.

14: Linehan WD. Influence of decloxizine upon the arterial oxygen saturation. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):637-42. PubMed PMID: 5739752.

15: Vaerenberg C. [Study of the possible effect of decloxizine on blood gas levels]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):633-6. Dutch. PubMed PMID: 5739751.

16: de Coster A. [Evaluation of effects of decloxizine on blood gas and pulmonary hemodynamics]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):625-32. French. PubMed PMID: 5739750.

17: Blasi A, Di Perna A. [Influence of decloxizine on various spirometric indices]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):591-600. French. PubMed PMID: 5739748.

18: Scarpa GL. [Effects of decloxizine on clinical symptomatology, respiratory function and cutaneous reaction to serotonin in asthmatic patients]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):583-90. French. PubMed PMID: 5739747.

19: Verhaegen H, de Beukelaar A. [Comparative clinical study of decloxizine by spirographic function tests]. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):554-61. Dutch. PubMed PMID: 5739746.

20: Linehan WD. Clinical results obtained with decloxizine by spirographic methods. Acta Tuberc Pneumol Belg. 1968 Jul-Oct;59(4):549-53. PubMed PMID: 5739745.

Explore Compound Types